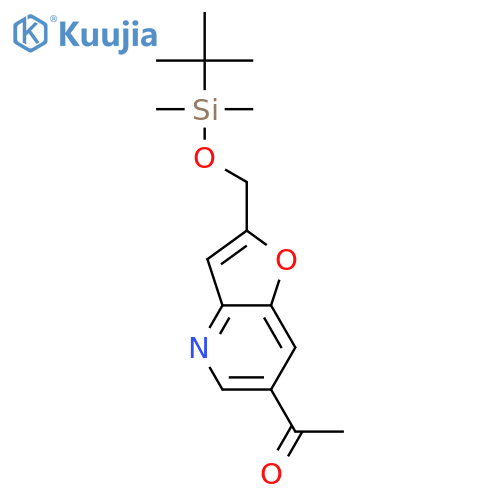

Cas no 1203499-37-9 (1-(2-((tert-Butyldimethylsilyloxy)methyl)furo3,2-bpyridin-6-yl)ethanone)

1-(2-((tert-Butyldimethylsilyloxy)methyl)furo3,2-bpyridin-6-yl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone

- 1-(2-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)ethanone

- 1-(2-{[(tert-butyldimethylsilyl)oxy]methyl}furo[3,2-b]pyridin-6-yl)ethanone

- A-6197

- AC1Q1JZC

- AG-L-57411

- CTK5J9837

- MolPort-008-154-040

- MFCD13563102

- 1-(2-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)ethanone, AldrichCPR

- DTXSID10673648

- 1-[2-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furo[3,2-b]pyridin-6-yl]ethan-1-one

- 1203499-37-9

- 1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]furo[3,2-b]pyridin-6-yl]ethanone

- CS-0442002

- 1-(2-(((Tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)ethan-1-one

- 1-(2-(tert-Butyldimethylsilyloxymethyl)furo[3,2-b]pyridin-6-yl)ethanone

- 1-(2-(((tert-Butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)ethanone

- AKOS015837798

- 1-(2-((tert-Butyldimethylsilyloxy)methyl)furo3,2-bpyridin-6-yl)ethanone

-

- MDL: MFCD13563102

- インチ: InChI=1S/C16H23NO3Si/c1-11(18)12-7-15-14(17-9-12)8-13(20-15)10-19-21(5,6)16(2,3)4/h7-9H,10H2,1-6H3

- InChIKey: SELVQOQQZHBJAQ-UHFFFAOYSA-N

- ほほえんだ: CC(=O)C1=CN=C2C=C(CO[Si](C)(C)C(C)(C)C)OC2=C1

計算された属性

- せいみつぶんしりょう: 305.14472013g/mol

- どういたいしつりょう: 305.14472013g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 5

- 複雑さ: 392

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 52.3Ų

1-(2-((tert-Butyldimethylsilyloxy)methyl)furo3,2-bpyridin-6-yl)ethanone セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

1-(2-((tert-Butyldimethylsilyloxy)methyl)furo3,2-bpyridin-6-yl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | t166447-250mg |

1-(2-((tert-Butyldimethylsilyloxy)methyl)furo3,2-bpyridin-6-yl)ethanone |

1203499-37-9 | 95% | 250mg |

¥2368.90 | 2023-08-31 | |

| TRC | B942983-50mg |

1-(2-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)ethanone |

1203499-37-9 | 50mg |

$ 160.00 | 2022-06-06 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | t166447-1g |

1-(2-((tert-Butyldimethylsilyloxy)methyl)furo3,2-bpyridin-6-yl)ethanone |

1203499-37-9 | 95% | 1g |

¥6591.90 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1512669-1g |

1-(2-(((Tert-butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)ethan-1-one |

1203499-37-9 | 98% | 1g |

¥9730.00 | 2024-08-09 | |

| A2B Chem LLC | AI12912-1g |

1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone |

1203499-37-9 | 95% | 1g |

$748.00 | 2024-04-20 | |

| Chemenu | CM205791-1g |

1-(2-(((tert-Butyldimethylsilyl)oxy)methyl)furo[3,2-b]pyridin-6-yl)ethanone |

1203499-37-9 | 95% | 1g |

$*** | 2023-04-03 | |

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ADE001201-1G |

1-(2-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)ethanone |

1203499-37-9 | Aldrich | 1G |

¥8753.36 | 2022-02-24 | |

| TRC | B942983-100mg |

1-(2-((tert-Butyldimethylsilyloxy)methyl)furo[3,2-b]pyridin-6-yl)ethanone |

1203499-37-9 | 100mg |

$ 250.00 | 2022-06-06 | ||

| Matrix Scientific | 054181-100mg |

1-(2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-yl)ethanone |

1203499-37-9 | 100mg |

$237.00 | 2021-06-27 | ||

| abcr | AB263598-1g |

1-(2-(tert-Butyldimethylsilyloxymethyl)furo[3,2-b]pyridin-6-yl)ethanone; . |

1203499-37-9 | 1g |

€891.00 | 2025-02-20 |

1-(2-((tert-Butyldimethylsilyloxy)methyl)furo3,2-bpyridin-6-yl)ethanone 関連文献

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

-

5. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273

1-(2-((tert-Butyldimethylsilyloxy)methyl)furo3,2-bpyridin-6-yl)ethanoneに関する追加情報

1-(2-((tert-Butyldimethylsilyloxy)methyl)furo3,2-bpyridin-6-yl)ethanone: A Comprehensive Overview

The compound with CAS No. 1203499-37-9, known as 1-(2-((tert-Butyldimethylsilyloxy)methyl)furo3,2-bpyridin-6-yl)ethanone, is a highly specialized organic molecule that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound is notable for its unique structure, which incorporates a furo3,2-bpyridine ring system and a tert-butyl dimethylsilyl (TBDMS) protecting group. The TBDMS group is widely used in organic synthesis to protect hydroxyl groups during complex multi-step reactions, ensuring stability and selectivity in the final product.

Recent studies have highlighted the potential of this compound in drug discovery and development. The furo3,2-bpyridine moiety is known to exhibit interesting pharmacological properties, including antioxidant and anti-inflammatory activities. Researchers have explored its ability to modulate cellular signaling pathways, making it a promising candidate for the treatment of chronic inflammatory diseases and oxidative stress-related disorders. The integration of the TBDMS group further enhances the molecule's stability during synthesis, allowing for precise control over its chemical properties.

In terms of synthesis, this compound is typically prepared through a multi-step process involving silylation reactions and cyclization. The use of TBDMS as a protecting group is particularly advantageous due to its compatibility with a wide range of reaction conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound, reducing production costs and minimizing waste.

The structural features of 1-(2-((tert-Butyldimethylsilyloxy)methyl)furo3,2-bpyridin-6-yl)ethanone also make it an attractive candidate for bioconjugation studies. Its silyl ether functionality can be readily modified to attach various biomolecules, such as peptides or nucleic acids, opening up new possibilities in drug delivery systems and diagnostic applications. This versatility underscores the importance of this compound in both academic research and industrial applications.

Moreover, computational studies have provided valuable insights into the electronic properties and reactivity of this compound. Quantum mechanical calculations have revealed that the furo3,2-bpyridine ring exhibits significant electron-withdrawing effects, which influence its reactivity in nucleophilic aromatic substitution reactions. These findings have been instrumental in guiding the design of new synthetic routes and optimizing reaction conditions.

In conclusion, 1-(2-((tert-Butyldimethylsilyloxy)methyl)furo3,2-bpyridin-6-yl)ethanone stands as a prime example of how advanced synthetic techniques and cutting-edge research can lead to innovative chemical entities with diverse applications. Its unique structure, combined with the functional versatility of the TBDMS group, positions it as a valuable tool in modern organic chemistry and drug discovery.

1203499-37-9 (1-(2-((tert-Butyldimethylsilyloxy)methyl)furo3,2-bpyridin-6-yl)ethanone) 関連製品

- 2098113-75-6(2-Chloro-3-(3-methoxy-3-(trifluoromethyl)azetidin-1-yl)pyrazine)

- 1805986-49-5(2-Amino-5-cyano-3-(fluoromethyl)-4-(trifluoromethoxy)pyridine)

- 1806896-35-4(2,4-Difluoro-3-(difluoromethyl)pyridine-5-sulfonamide)

- 606-13-3(Ethyl 2-amino-3-hydroxybenzoate)

- 1049361-66-1(N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]thiophene-2-carboxamide)

- 1270347-56-2(3-amino-3-(1H-indol-6-yl)propan-1-ol)

- 94527-39-6(1-Bromo-4-methoxy-2-(methoxymethyl)benzene)

- 2024249-01-0(3-(3-bromo-1-methyl-1H-pyrazol-5-yl)-3-hydroxypropanenitrile)

- 721413-47-4(3-methoxy-4-(3-methylbut-3-en-1-yl)oxybenzaldehyde)

- 676634-58-5(FURO[3,4-C]PYRIDIN-3(1H)-ONE, 6-CHLORO-1,1-DIMETHYL-)